molecular formula C12H12N2O2 B11887841 2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one

2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one

Cat. No.: B11887841
M. Wt: 216.24 g/mol
InChI Key: FLYHEMHKYWYQQO-UHFFFAOYSA-N
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Description

2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a fused ring system that includes both pyridine and quinazoline moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the fused ring system. For instance, the reaction of 2-aminobenzamide with 2-chloronicotinic acid under reflux conditions in the presence of a base can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the cyclization process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, disrupting normal enzymatic function and leading to therapeutic effects.

Comparison with Similar Compounds

    Quinazoline: Shares the quinazoline core but lacks the fused pyridine ring.

    Pyridoquinazoline: Similar fused ring system but with different substituents.

    Hydroxyquinoline: Contains a hydroxyl group and a quinoline ring but lacks the fused quinazoline structure.

Uniqueness: 2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one is unique due to its specific fused ring system that combines both pyridine and quinazoline moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-hydroxy-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H12N2O2/c15-8-4-5-10-9(7-8)12(16)14-6-2-1-3-11(14)13-10/h4-5,7,15H,1-3,6H2

InChI Key

FLYHEMHKYWYQQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC3=C(C2=O)C=C(C=C3)O)C1

Origin of Product

United States

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